3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
CAS No.: 925580-00-3
Cat. No.: VC7467317
Molecular Formula: C10H14F3N3
Molecular Weight: 233.238
* For research use only. Not for human or veterinary use.
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine - 925580-00-3](/images/structure/VC7467317.png)
Specification
CAS No. | 925580-00-3 |
---|---|
Molecular Formula | C10H14F3N3 |
Molecular Weight | 233.238 |
IUPAC Name | 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Standard InChI | InChI=1S/C10H14F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-5,14H2 |
Standard InChI Key | YKUPEVVRIXKWBC-UHFFFAOYSA-N |
SMILES | C1CC1C2=CC(=NN2CCCN)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, reflects its three key structural components:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms
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Trifluoromethyl group (-CF₃): Electron-withdrawing substituent enhancing metabolic stability
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Cyclopropyl-propanamine sidechain: Conformationally restricted amine moiety
Critical molecular parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄F₃N₃ |
Molecular Weight | 233.23 g/mol |
Canonical SMILES | C1CC1C2=CC(=NN2CCCN)C(F)(F)F |
InChI Key | YKUPEVVRIXKWBC-UHFFFAOYSA-N |
The SMILES string encodes the cyclopropane (C1CC1) fused to the pyrazole (C2=CC(=NN2CCCN)), with trifluoromethyl substitution at position 3 and a 3-aminopropyl chain at N1 .
Spectroscopic Signatures
While experimental spectra remain unpublished, analogous pyrazole-amine compounds exhibit characteristic:
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¹H NMR: Pyrazole proton signals at δ 6.5–7.5 ppm; cyclopropane CH₂ groups at δ 0.5–1.5 ppm
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IR: N-H stretch (3300–3500 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹)
Synthetic Approaches
Retrosynthetic Analysis
Disconnection strategies suggest two viable routes:
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Pyrazole-first synthesis: Constructing the heterocycle via 1,3-dipolar cycloaddition followed by sidechain introduction
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Sidechain-first approach: Coupling preformed amine derivatives to a functionalized pyrazole
Reported Methodologies
While no direct synthesis is documented, related procedures from provide actionable insights:
Step 1: Pyrazole Core Formation
Cyclopropyl-substituted pyrazoles are typically synthesized via:
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Condensation of cyclopropanecarboxylate derivatives with hydrazines
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[3+2] Cycloaddition between cyclopropenones and diazo compounds
Physicochemical Properties
Thermodynamic Parameters
Predicted properties using group contribution methods:
Property | Value |
---|---|
LogP | 2.1 ± 0.3 |
Water Solubility | 12 mg/L (25°C) |
pKa (amine) | 9.8 |
The moderate lipophilicity (LogP ~2.1) suggests adequate blood-brain barrier permeability, while the basic amine (pKa ~9.8) facilitates salt formation for improved solubility .
Solid-State Characteristics
Crystalline forms may exhibit:
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Melting Point: Estimated 98–102°C (DSC)
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Polymorphism: Potential for multiple crystal forms due to rotational freedom in the propylamine chain
Analytical Characterization Strategies
Chromatographic Methods
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HPLC: C18 column (150 × 4.6 mm), 0.1% TFA/ACN gradient
Spectroscopic Techniques
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HRMS: Expected [M+H]+ at m/z 234.1218 (calc. 234.1215)
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XRD: Single-crystal analysis recommended for absolute configuration
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